BRAF Degradation Failure Despite Target Binding
In SK‑MEL‑28 cells (homozygous BRAFV600E), the active PROTAC SJF 0628 induced dose‑dependent BRAF degradation with a DC50 of 6.8 nM and a DMAX exceeding 95%, whereas the epimer control SJF 0661 did not decrease BRAF protein levels at any tested concentration [1]. This distinction is critical for validating that the observed cellular phenotypes are due to degradation rather than kinase inhibition, as SJF 0661 retains the vemurafenib warhead and binds BRAF with only a modest reduction in affinity (Kd = 64 nM vs. 39 nM for SJF 0628) [2].
| Evidence Dimension | BRAF protein degradation (DC50) |
|---|---|
| Target Compound Data | No degradation observed at up to 1 µM |
| Comparator Or Baseline | SJF 0628: DC50 = 6.8 nM, DMAX >95% |
| Quantified Difference | >100‑fold difference in degradation potency |
| Conditions | SK‑MEL‑28 cells; Western blot analysis after 24 h treatment |
Why This Matters
This confirms that SJF 0661 is a true degradation‑incompetent control, essential for dissecting PROTAC‑specific pharmacology.
- [1] Alabi S, Jaime-Figueroa S, Yao Z, Gao Y, Hines J, Samarasinghe KTG, Vogt L, Rosen N, Crews CM. Mutant-selective degradation by BRAF-targeting PROTACs. Nat Commun. 2021;12:920. Supplementary Fig. 2c and Fig. 1c. View Source
- [2] Alabi S, Jaime-Figueroa S, Yao Z, Gao Y, Hines J, Samarasinghe KTG, Vogt L, Rosen N, Crews CM. Mutant-selective degradation by BRAF-targeting PROTACs. Nat Commun. 2021;12:920. Supplementary Table 2. View Source
